molecular formula C4H6N2O B3320798 1H-Imidazole, 1-hydroxy-2-methyl- CAS No. 126355-44-0

1H-Imidazole, 1-hydroxy-2-methyl-

Cat. No.: B3320798
CAS No.: 126355-44-0
M. Wt: 98.1 g/mol
InChI Key: JINPHWNDUMOALG-UHFFFAOYSA-N
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Description

1H-Imidazole, 1-hydroxy-2-methyl- is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms. This compound is part of the imidazole family, which is known for its significant role in various biological and chemical processes. The presence of a hydroxyl group and a methyl group on the imidazole ring makes this compound unique and potentially useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1-hydroxy-2-methyl- can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the use of Grignard reagents to react with 2-formyl-1-methyl-1H-imidazole, resulting in the formation of the desired compound .

Industrial Production Methods: Industrial production of 1H-Imidazole, 1-hydroxy-2-methyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole, 1-hydroxy-2-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl and methyl groups on the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize 1H-Imidazole, 1-hydroxy-2-methyl-.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the imidazole ring.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce halogenated imidazoles.

Comparison with Similar Compounds

  • 1-Methyl-1H-imidazole-2-carboxaldehyde
  • 2-Bromo-1-methyl-1H-imidazole
  • 1-Hydroxy-1H-imidazole-based ESIPT emitters

Comparison: 1H-Imidazole, 1-hydroxy-2-methyl- is unique due to the presence of both a hydroxyl and a methyl group on the imidazole ring. This structural feature distinguishes it from other imidazole derivatives, which may lack one or both of these functional groups. The presence of the hydroxyl group enhances its potential for hydrogen bonding and increases its solubility in polar solvents .

Properties

IUPAC Name

1-hydroxy-2-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-4-5-2-3-6(4)7/h2-3,7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINPHWNDUMOALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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